molecular formula C17H6Cl4F3N3O B2422472 3-chloro-5-(5-chlorofuran-2-yl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 691868-56-1

3-chloro-5-(5-chlorofuran-2-yl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2422472
CAS No.: 691868-56-1
M. Wt: 467.05
InChI Key: HLUAPPXDPMBSKH-UHFFFAOYSA-N
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Description

3-chloro-5-(5-chlorofuran-2-yl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H6Cl4F3N3O and its molecular weight is 467.05. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-5-(5-chlorofuran-2-yl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6Cl4F3N3O/c18-8-2-1-7(5-9(8)19)15-14(21)16-25-10(11-3-4-13(20)28-11)6-12(17(22,23)24)27(16)26-15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUAPPXDPMBSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(O4)Cl)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6Cl4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5-(5-chlorofuran-2-yl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C17H6Cl4F3N3O
  • Molar Mass : 467.06 g/mol
  • CAS Number : 691868-56-1

The compound functions primarily as an inhibitor of specific kinases involved in cancer progression. It has shown promising results in inhibiting the epidermal growth factor receptor (EGFR) and ErbB2 receptor tyrosine kinases, which are critical in various cancers.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A375 (melanoma)4.44EGFR inhibition
MCF-7 (breast)6.20ErbB2 inhibition
DU145 (prostate)5.10Apoptosis induction

Cell Cycle Arrest

The compound also causes cell cycle arrest at the G2/M phase, leading to the accumulation of cells in the pre-G1 phase. This effect is crucial for its anticancer properties as it prevents cancer cells from proliferating.

Study 1: Dual Kinase Inhibition

A study published in Molecules explored the dual inhibitory effects of pyrazolo[1,5-a]pyrimidines on EGFR and ErbB2. The results showed that compounds similar to this compound had an IC50 value of approximately 0.18 µM for EGFR and 0.25 µM for ErbB2, indicating potent inhibition compared to standard therapies like Erlotinib .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various pyrazolo[1,5-a]pyrimidines. The presence of chlorine substituents at specific positions was found to enhance biological activity significantly. The study concluded that modifications to the molecular structure could be optimized for better therapeutic outcomes .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its ability to inhibit specific kinases involved in cell signaling pathways. Its structure includes a pyrazolo[1,5-a]pyrimidine core with multiple substituents that enhance its pharmacological properties.

Therapeutic Applications

The compound's potential therapeutic applications are primarily in oncology due to its anticancer properties.

Case Studies

  • Liver Cancer (HepG2 Cells) :
    • The compound showed significant inhibition of cell proliferation, with IC50 values comparable to established anticancer agents like sunitinib.
  • Cervical Cancer (HeLa Cells) :
    • Studies indicated that treatment with the compound resulted in marked reductions in cell viability and induced apoptosis.
  • Non-Cancerous Cells :
    • Its selectivity was evaluated against non-cancerous cell lines to assess potential toxicity and side effects.

Structure-Activity Relationship (SAR)

The introduction of various substituents on the pyrazolo[1,5-a]pyrimidine scaffold has been explored to optimize biological activity:

  • Electron-Withdrawing Groups : The presence of groups like trifluoromethyl enhances potency against targeted kinases while maintaining selectivity over other receptors.

Summary of Research Findings

Application AreaKey Findings
Anticancer ActivitySignificant inhibition of cancer cell proliferation; induction of apoptosis in multiple cancer types.
Kinase InhibitionSelective inhibition of VEGFR-2 leading to reduced angiogenesis and tumor growth.
SAR InsightsModifications on the pyrazolo[1,5-a]pyrimidine scaffold improve biological activity and selectivity.

Chemical Reactions Analysis

Reactivity at Key Substituents

The compound’s reactivity is dominated by its electron-withdrawing groups (Cl, CF₃) and heteroaromatic furan:

Position Substituent Reactivity
C3ChlorineSusceptible to nucleophilic substitution (e.g., with amines/thiols)
C55-Chlorofuran-2-ylElectrophilic substitution hindered by Cl; possible cross-coupling (e.g., Suzuki)
C7TrifluoromethylChemically inert under standard conditions; stabilizes π-conjugation

Example reaction :

C3 Cl+R NH2CuI DMFC3 NHR+HCl(Yield 60 75 )[6]\text{C3 Cl}+\text{R NH}_2\xrightarrow{\text{CuI DMF}}\text{C3 NHR}+\text{HCl}\quad (\text{Yield 60 75 })[6]

Functional Group Transformations

  • Chlorine displacement : The C3-Cl undergoes SNAr reactions with nucleophiles (e.g., azides, alkoxides) under mild conditions (Table 1) .

  • Furan ring modifications : The 5-chlorofuran moiety can participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .

Transformation Reagents Product Yield
C3-Cl → C3-N₃NaN₃, CuI, 60°C3-Azido derivative68%
Furan Diels-AlderMaleic anhydride, ΔBicyclic adduct52%

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, releasing HCl and CO .

  • Hydrolytic sensitivity : The C3-Cl bond is prone to hydrolysis under basic conditions (pH > 10) :

    C3 Cl+H2ONaOHC3 OH+HCl(t1/2=2hrs at pH 12)\text{C3 Cl}+\text{H}_2\text{O}\xrightarrow{\text{NaOH}}\text{C3 OH}+\text{HCl}\quad (\text{t}_{1/2}=2\,\text{hrs at pH 12})

Key Challenges and Research Gaps

  • Direct C–H functionalization at C6 remains unexplored due to steric hindrance from the 3,4-dichlorophenyl group .

  • Limited data on catalytic asymmetric modifications of the pyrazolo[1,5-a]pyrimidine core .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves cyclization and coupling reactions. A common method starts with the condensation of 4-(3,4-dichlorophenyl)-3-chloro-1H-pyrazol-5-amine with a trifluoromethyl-substituted diketone derivative under reflux conditions. For example:

  • Step 1 : React 4-(3,4-dichlorophenyl)-3-chloro-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(5-chlorofuran-2-yl)butane-1,3-dione in 1,4-dioxane at 110°C for 24 hours under inert atmosphere .
  • Step 2 : Purify via recrystallization (e.g., ethanol/acetone mixture) to obtain crystals suitable for X-ray analysis .
Synthetic Step Reagents/ConditionsYieldReference
CyclizationPyBroP, Et3_3N, 1,4-dioxane, 110°C66–93%
Coupling ReactionPd(PPh3_3)2_2Cl2_2, Na2_2CO3_393%

Q. How is structural confirmation performed for this compound?

Structural elucidation relies on:

  • X-ray crystallography : Single-crystal diffraction (e.g., Rigaku Saturn diffractometer, λ = 0.71075 Å) confirms bond lengths, angles, and packing behavior. For example, orthorhombic system (Pbca space group, a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å) .
  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR verify substituent positions and purity.
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 502.28) .

Advanced Research Questions

Q. How can synthetic yield be optimized during scale-up?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction homogeneity and heat transfer .
  • Catalyst tuning : Palladium catalysts (e.g., Pd(PPh3_3)2_2Cl2_2) improve coupling efficiency.
  • DoE (Design of Experiments) : Vary temperature (110–120°C), reagent ratios (1:1.1–1.2), and reaction time (18–24 h) to identify optimal conditions .

Q. How to resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Compound purity : HPLC analysis (>95% purity) is critical to exclude byproduct interference .
  • Standardized protocols : Replicate experiments under identical conditions (e.g., IC50_{50} assays at pH 7.4, 37°C) .

Q. What computational methods predict binding affinity with target enzymes?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets. The pyrazolo[1,5-a]pyrimidine core often binds ATP-binding sites .
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) using crystallographic data (e.g., PDB ID: 1A1Z7) .

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